GABA Uptake Inhibition Potency: Methyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate vs. Alpha-Substituted Arecoline Derivative 16c
In a direct head-to-head study, methyl 1,4,5,6-tetrahydropyridine-3-carboxylate (Compound 6) was used as the parent scaffold for synthesizing arecoline derivatives. The alpha-substituted derivative 16c exhibited a marked competitive inhibition of [3H]GABA uptake in rat synaptosomes with a Ki of 12.9 μM [1]. This is in stark contrast to another alpha-substituted derivative, 16d, which was about 10-fold weaker [1]. This demonstrates that while the core structure provides the activity platform, specific substitution patterns are critical. The baseline activity of the unsubstituted methyl ester scaffold provides a quantifiable starting point for medicinal chemistry optimization.
| Evidence Dimension | GABA uptake inhibition (Ki) |
|---|---|
| Target Compound Data | Not directly assayed; serves as parent scaffold for derivative 16c. |
| Comparator Or Baseline | Compound 16c (an alpha-substituted arecoline derivative): Ki = 12.9 μM |
| Quantified Difference | Compound 16d, another alpha-substituted derivative, was 10-fold weaker. |
| Conditions | Synaptosomal uptake of [3H]GABA in rat brain. |
Why This Matters
This provides a validated, quantitative baseline for the scaffold's biological activity, enabling rational selection for analog development.
- [1] Petersen, E., et al. (1986). Synthesis of alkyl-substituted arecoline derivatives as gamma-aminobutyric acid uptake inhibitors. Journal of Medicinal Chemistry, 29(10), 1883–1888. doi:10.1021/jm00151a020 View Source
